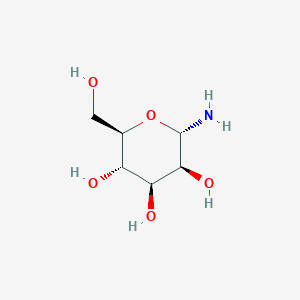![molecular formula C11H16N2O B3316273 N-[4-(1-aminoethyl)phenyl]propanamide CAS No. 953724-47-5](/img/structure/B3316273.png)
N-[4-(1-aminoethyl)phenyl]propanamide
Vue d'ensemble
Description
N-[4-(1-aminoethyl)phenyl]propanamide, otherwise known as N-ethyl-4-phenylpiperidin-4-amine (EPPA), is an amide derivative of 4-phenylpiperidine and is commonly used in scientific research. It is a white crystalline solid with a melting point of 125-126°C and is soluble in water, alcohol, and other organic solvents. EPPA is a potent agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats provided insights into the molecular properties and intensive metabolic profile of propanamide derivatives. It highlighted the compound's low clearance, moderate volume of distribution, and extensive metabolism, which are crucial for preclinical development (Wu et al., 2006).
Anticonvulsant Activity
Research into N-phenyl-propanamide and -butanamide derivatives has shown promising results for the development of new hybrid anticonvulsant agents. These compounds, closely related to clinically relevant antiepileptic drugs, displayed broad spectra of activity in preclinical seizure models (Kamiński et al., 2016).
Anticancer Activity
The synthesis and evaluation of various N-(substituted-phenyl)-propanamides for their potential as tyrosinase and melanin inhibitors have been explored. These compounds have shown significant cytotoxicity against cancer cell lines, suggesting their potential for the development of depigmentation drugs with minimal side effects (Raza et al., 2019).
Malaria Treatment
A phenotypic hit optimization based on an aminoacetamide scaffold led to the development of a compound with low-nanomolar activity against the malaria parasite. This research underscores the potential of substituted aminoacetamides as novel leads for malaria treatment, highlighting their antimalarial potency and selectivity (Norcross et al., 2019).
Propriétés
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTIUPUITBLRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-aminoethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3316190.png)


![2,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316207.png)








![2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid](/img/structure/B3316280.png)
